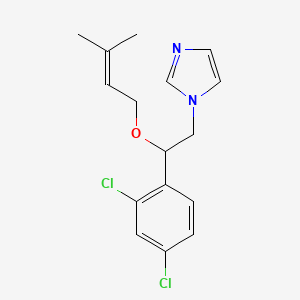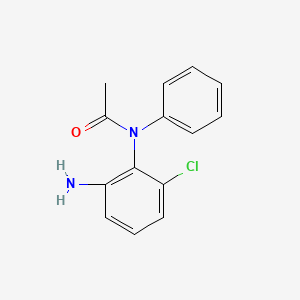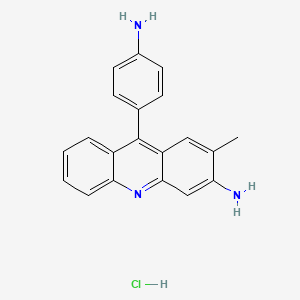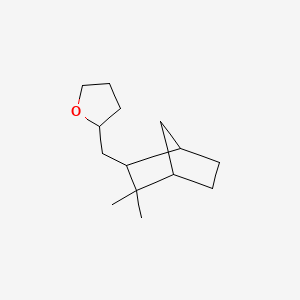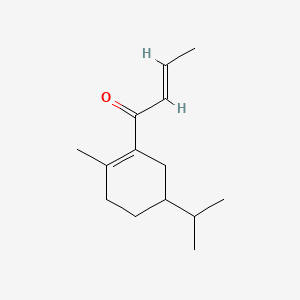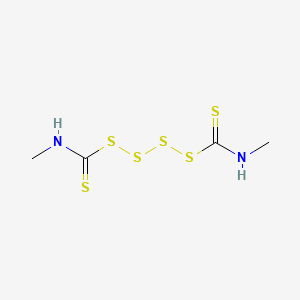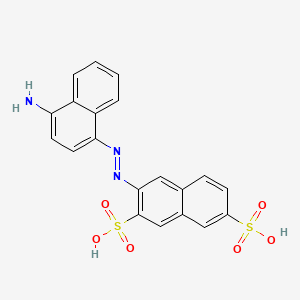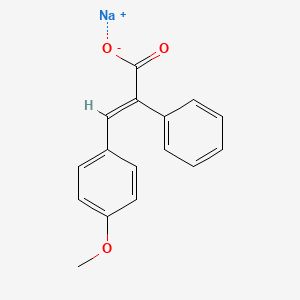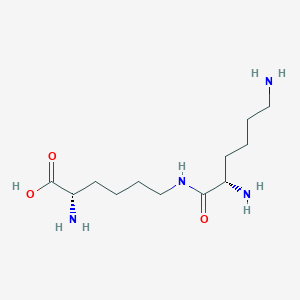
N~6~-L-Lysyl-L-Lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-L-Lysyl-L-lysine: is a dipeptide composed of two lysine molecules linked by a peptide bond It is a derivative of lysine, an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, enzyme function, and cellular signaling
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N6-L-Lysyl-L-lysine typically involves the coupling of two lysine molecules. One common method is the use of solid-phase peptide synthesis (SPPS), where the lysine residues are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of N6-L-Lysyl-L-lysine may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes often employ automated peptide synthesizers to streamline production and ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions: N6-L-Lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The amino groups in the lysine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: The peptide bond can be reduced to form the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield N6-acetyl-L-lysine, while reduction of the peptide bond can produce L-lysine .
Wissenschaftliche Forschungsanwendungen
N6-L-Lysyl-L-lysine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins. It can also serve as a model compound for studying peptide bond formation and cleavage.
Biology: N6-L-Lysyl-L-lysine is used in studies of protein-protein interactions, enzyme kinetics, and cellular signaling pathways. It can also be used to investigate the role of lysine residues in protein function and stability.
Medicine: The compound has potential therapeutic applications, such as in the development of peptide-based drugs and as a component of drug delivery systems.
Industry: N6-L-Lysyl-L-lysine is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and food additives
Wirkmechanismus
The mechanism of action of N6-L-Lysyl-L-lysine involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in protein synthesis and modification. For example, it can be incorporated into growing polypeptide chains by ribosomes during translation. Additionally, N6-L-Lysyl-L-lysine can undergo post-translational modifications, such as acetylation or methylation, which can affect protein function and stability .
Vergleich Mit ähnlichen Verbindungen
N6-acetyl-L-lysine: A derivative of lysine with an acetyl group attached to the amino group. It is involved in protein acetylation and plays a role in gene regulation.
N6-methyl-L-lysine: A lysine derivative with a methyl group attached to the amino group. It is a common post-translational modification in histones and is involved in chromatin remodeling.
N6-benzoyl-L-lysine: A lysine derivative with a benzoyl group attached to the amino group. .
Uniqueness: N6-L-Lysyl-L-lysine is unique due to its structure as a dipeptide composed of two lysine molecules. This structure allows it to serve as a versatile building block for the synthesis of more complex peptides and proteins. Additionally, its ability to undergo various chemical reactions and post-translational modifications makes it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
94613-75-9 |
|---|---|
Molekularformel |
C12H26N4O3 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H26N4O3/c13-7-3-1-5-9(14)11(17)16-8-4-2-6-10(15)12(18)19/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1 |
InChI-Schlüssel |
ISWYJQKGNGBKJG-UWVGGRQHSA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)N |
Kanonische SMILES |
C(CCN)CC(C(=O)NCCCCC(C(=O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



